

Application Note: Uncovering the Biosynthetic Pathway of Creatine Riboside Using Arrayed CRISPR Screening

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Compound of Interest

Compound Name: *Creatine riboside*

CAS No.: 1616693-92-5

Cat. No.: B1192512

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Abstract & Strategic Rationale

Creatine Riboside (CR) has emerged as a critical oncometabolite and urinary biomarker, particularly in hepatocellular carcinoma (HCC) and lung cancer.[1][2] Unlike canonical creatine metabolism (involving GATM and GAMT), the enzymatic machinery responsible for conjugating a ribose moiety to creatine remains under-characterized. Current literature postulates a role for Purine Nucleoside Phosphorylase (PNP) in a promiscuous salvage reaction, yet the complete regulatory network is undefined.

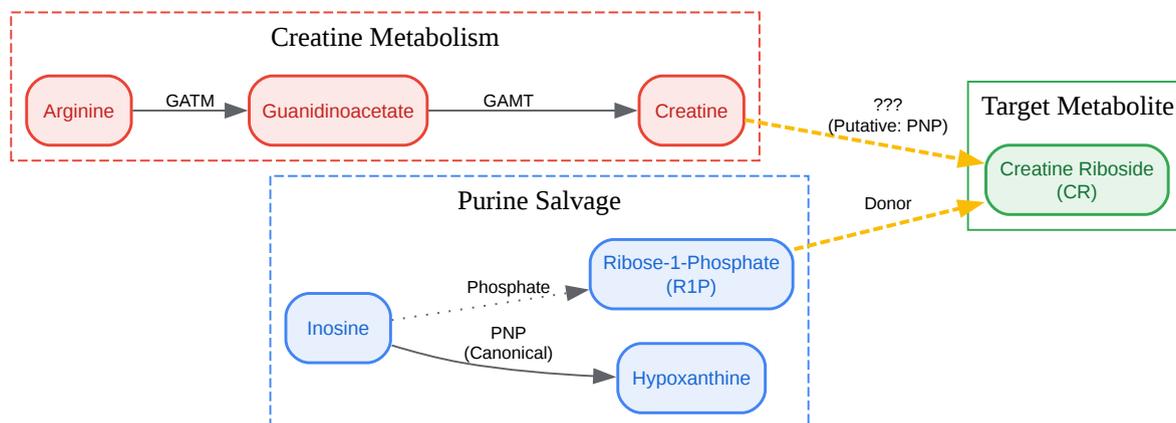
This guide details a high-precision Arrayed CRISPR-Cas9 Screening strategy to identify the genes responsible for CR synthesis. Unlike pooled screens which rely on cell fitness (survival) as a readout, CR synthesis is likely non-essential for cell growth under standard conditions. Therefore, this protocol utilizes direct metabolite quantification (LC-MS/MS) as the phenotypic endpoint, offering the only definitive method to map this elusive pathway.

Key Biological Hypothesis

CR is synthesized via the condensation of Creatine and Ribose-1-Phosphate (R1P), potentially catalyzed by PNP or an uncharacterized glycosyltransferase. High CR levels often correlate with arginine auxotrophy and urea cycle dysregulation.[1][2][3]

Biological Pathway & Logic

The following diagram illustrates the hypothesized intersection between the Creatine pathway and the Purine Salvage pathway, highlighting the target nodes for CRISPR interrogation.



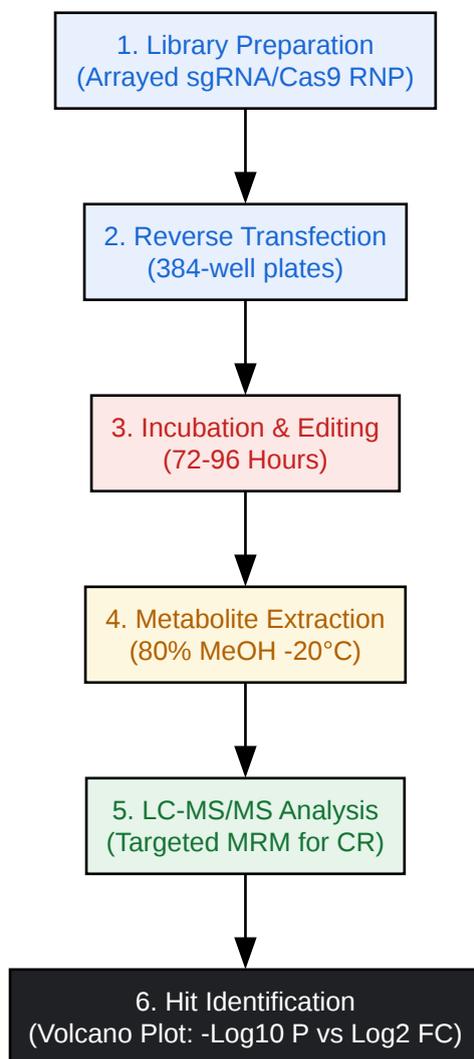
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Figure 1: Hypothesized biosynthetic route of **Creatine Riboside**.^[4] The screen aims to identify the enzyme (yellow dashed arrow) coupling Creatine and R1P.

Experimental Workflow: Arrayed CRISPR Metabolomics

This protocol uses an arrayed format (one gene knockout per well) rather than a pooled format.

- Why? CR accumulation does not typically kill cells. A pooled survival screen would fail to detect changes in CR levels unless coupled to a complex synthetic lethal condition (e.g., arginine starvation).
- Readout: RapidFire High-Throughput MS (or standard LC-MS/MS).



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Figure 2: End-to-end workflow for the high-content metabolomic CRISPR screen.

Detailed Protocols

Protocol A: Arrayed Transfection (Reverse Method)

Objective: Efficiently knockout metabolic genes in a 384-well format. Cell Model: HepG2 or A549 (High basal CR levels).

Reagents:

- Synthetic sgRNA library (Metabolism subset or Whole Genome).

- Cas9 Protein (Recombinant NLS-Cas9).
- Lipofectamine CRISPRMAX or RNAiMAX.
- Opti-MEM.

Step-by-Step:

- RNP Complex Formation:
 - Prepare a master mix of Cas9 protein and Opti-MEM.
 - Dispense 10 μ L of Cas9 mix into each well of a 384-well plate containing pre-printed sgRNA (2 pmol/well).
 - Incubate 10 mins at RT to form RNP complexes.
- Transfection Mix:
 - Add transfection reagent (0.1 μ L/well) diluted in Opti-MEM to the RNP complex.
 - Incubate 20 mins at RT.
- Cell Seeding (Reverse Transfection):
 - Harvest log-phase cells (e.g., A549).
 - Dispense 1,000–2,000 cells/well (in 30 μ L media) directly onto the transfection complexes.
 - Critical Control: Include sgNonTargeting (Negative Control) and sgPNP (Positive Control if PNP hypothesis is tested).
- Incubation:
 - Centrifuge plate at 200 x g for 1 min.
 - Incubate at 37°C, 5% CO₂ for 72–96 hours to allow for protein depletion and metabolite turnover.

Protocol B: High-Throughput Metabolite Extraction

Objective: Extract polar metabolites (CR) without degrading them, compatible with direct MS injection.

- Wash:
 - Aspirate culture media gently (automated washer recommended).
 - Wash 1x with ice-cold Ammonium Acetate (75 mM, pH 7.4) to remove extracellular creatine. Do not use PBS (phosphate interferes with MS).
- Quench & Extract:
 - Add 40 μ L of Extraction Solvent (-20°C 80% Methanol / 20% Water + Internal Standard).
 - Internal Standard: Use **Creatine Riboside-13C,15N** (isotopically labeled) at 1 μ M.
- Lysis:
 - Seal plates and shake vigorously (1000 rpm) for 10 mins at 4°C.
 - Centrifuge at 4000 x g for 20 mins at 4°C to pellet cell debris.
- Supernatant Transfer:
 - Transfer 20 μ L of supernatant to a fresh 384-well PCR plate for LC-MS injection.

Protocol C: LC-MS/MS Targeting & Data Analysis

Objective: Quantify **Creatine Riboside** relative to the internal standard.

Instrument Settings (Example for Triple Quadrupole):

Parameter	Setting
Column	HILIC (e.g., Waters BEH Amide, 2.1 x 50mm)
Mobile Phase A	10 mM Ammonium Acetate in Water (pH 9.0)
Mobile Phase B	Acetonitrile
Ionization	ESI Positive Mode
MRM Transition (CR)	m/z 264.1 → 132.1 (Quantifier)

| MRM Transition (IS) | m/z 267.1 → 135.1 (Heavy CR) |

Hit Calling Strategy:

- Normalization: Normalize the Peak Area Ratio (Analyte/Internal Standard) to the median of the sgNonTargeting controls on the same plate.

- Z-Score Calculation:

Where

is the normalized value of gene

, and

/

are the mean and SD of negative controls.

- Thresholds:
 - Synthesis Candidates: Z-score < -3.0 (Significant reduction in CR).
 - Clearance/Repressor Candidates: Z-score > +3.0 (Accumulation of CR).

Troubleshooting & Validation

- Low Editing Efficiency: If CR levels don't drop in sgPNP positive controls, verify Cas9 RNP delivery efficiency using a separate GFP-reporter plate or T7E1 assay.
- Signal Drift: Metabolomics is sensitive to batch effects. Ensure randomization of samples and include "Quality Control" (pooled lysate) injections every 10 samples.
- Confirmation: Validate top hits by generating clonal knockout lines and performing a "rescue" experiment: Supplement cell lysate with Creatine + R1P and measure CR formation in vitro.

References

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